molecular formula C19H24N2O B11177232 4-(diethylamino)-N-(1-phenylethyl)benzamide

4-(diethylamino)-N-(1-phenylethyl)benzamide

Cat. No.: B11177232
M. Wt: 296.4 g/mol
InChI Key: DQLLIAZGTGJHER-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C19H24N2O It is a benzamide derivative that features a diethylamino group and a phenylethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(1-phenylethyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(diethylamino)-N-(1-phenylethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(diethylamino)-N-(1-phenylethyl)benzamide is unique due to its specific structural features, including the diethylamino group and the phenylethyl group attached to the benzene ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

4-(diethylamino)-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C19H24N2O/c1-4-21(5-2)18-13-11-17(12-14-18)19(22)20-15(3)16-9-7-6-8-10-16/h6-15H,4-5H2,1-3H3,(H,20,22)

InChI Key

DQLLIAZGTGJHER-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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